molecular formula C28H28F3N3O4S B297279 N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide

N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide

Número de catálogo B297279
Peso molecular: 559.6 g/mol
Clave InChI: FQQKAJSQMVLDJV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide, commonly known as CSN6i, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CSN6i belongs to the family of benzamides and has been found to have promising results in various pre-clinical studies.

Mecanismo De Acción

CSN6i exerts its biological effects by inhibiting the activity of the COP9 signalosome (CSN) complex, which is a conserved protein complex that regulates various cellular processes. CSN6i specifically targets the CSN6 subunit of the CSN complex and disrupts its interaction with other subunits, thereby inhibiting the activity of the entire complex. This results in the dysregulation of various cellular processes, including cell cycle progression, DNA repair, and protein degradation, ultimately leading to cell death.
Biochemical and Physiological Effects:
CSN6i has been shown to have various biochemical and physiological effects in pre-clinical studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and improve cognitive function in animal models of Alzheimer's disease. Moreover, CSN6i has been found to have neuroprotective effects and has been shown to protect against ischemic brain injury.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of CSN6i is its specificity towards the CSN6 subunit of the CSN complex, which makes it a valuable tool for studying the biological functions of the CSN complex. Moreover, CSN6i has been found to be effective in various pre-clinical studies, indicating its potential therapeutic applications. However, the limitations of CSN6i include its low solubility in water and its limited stability in biological systems, which may affect its efficacy and bioavailability.

Direcciones Futuras

There are several future directions for the research on CSN6i. One of the areas of interest is the development of more potent and selective CSN6i analogs that can overcome the limitations of the current compound. Moreover, the therapeutic potential of CSN6i in various diseases, including cancer, inflammation, and neurodegenerative disorders, needs to be further explored in pre-clinical and clinical studies. Furthermore, the molecular mechanisms underlying the biological effects of CSN6i need to be elucidated to better understand its therapeutic potential.

Métodos De Síntesis

The synthesis of CSN6i involves a multistep process that starts with the reaction of N-cyclohexyl-2-aminobenzamide with 3-(trifluoromethyl)aniline in the presence of a base. This reaction results in the formation of an intermediate, which is then reacted with sulfonyl chloride to produce the desired product, CSN6i. The overall yield of this reaction is 40%, and the purity of the product is more than 95%.

Aplicaciones Científicas De Investigación

CSN6i has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be effective in inhibiting the growth of cancer cells by inducing cell cycle arrest and apoptosis. CSN6i has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. Moreover, CSN6i has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Propiedades

Fórmula molecular

C28H28F3N3O4S

Peso molecular

559.6 g/mol

Nombre IUPAC

2-[[2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetyl]amino]-N-cyclohexylbenzamide

InChI

InChI=1S/C28H28F3N3O4S/c29-28(30,31)20-10-9-13-22(18-20)34(39(37,38)23-14-5-2-6-15-23)19-26(35)33-25-17-8-7-16-24(25)27(36)32-21-11-3-1-4-12-21/h2,5-10,13-18,21H,1,3-4,11-12,19H2,(H,32,36)(H,33,35)

Clave InChI

FQQKAJSQMVLDJV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

SMILES canónico

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.